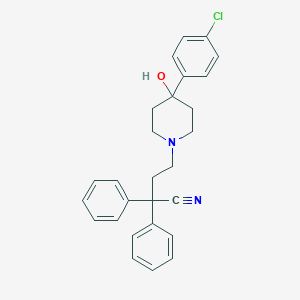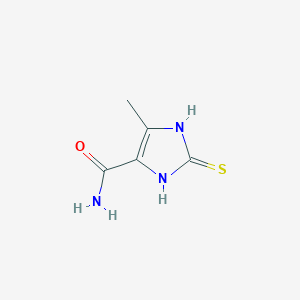
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, also known as MTCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is not fully understood. However, studies have shown that 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have minimal toxicity and has no significant effects on the liver and kidney functions of experimental animals. It has also been shown to have no significant effect on the lipid profile of experimental animals. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is also soluble in water and organic solvents, making it easy to use in various experimental setups. However, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has some limitations, including its limited solubility in some solvents and its potential to decompose under certain conditions.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. One potential area of research is the development of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide as a catalyst in organic reactions. Further studies are also needed to fully understand the mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide in scientific research.
Métodos De Síntesis
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 2-mercaptoacetamide with 2,4-pentanedione to produce 2-(methylthio)-4,5-dihydro-1H-imidazole. The second step involves the reaction of the intermediate product with cyanamide to produce 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. This synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been studied for its potential as a corrosion inhibitor and as a catalyst in organic reactions.
Propiedades
Número CAS |
109777-65-3 |
|---|---|
Nombre del producto |
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
Fórmula molecular |
C5H7N3OS |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)(H2,7,8,10) |
Clave InChI |
BZWNVTOGIPEFNW-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=S)N1)C(=O)N |
SMILES canónico |
CC1=C(NC(=S)N1)C(=O)N |
Sinónimos |
1H-Imidazole-4-carboxamide,2,3-dihydro-5-methyl-2-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




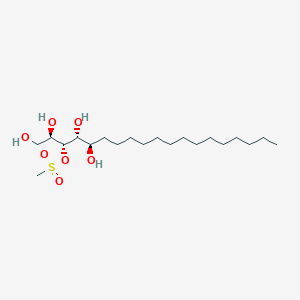

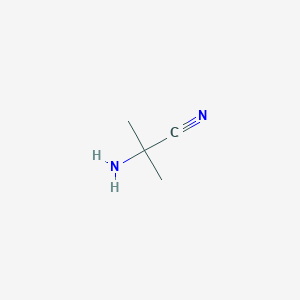

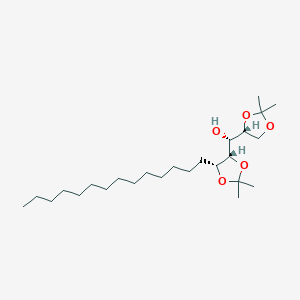

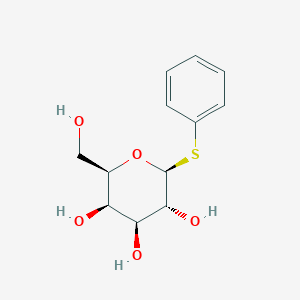
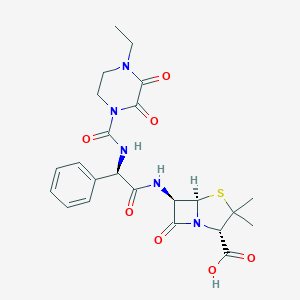
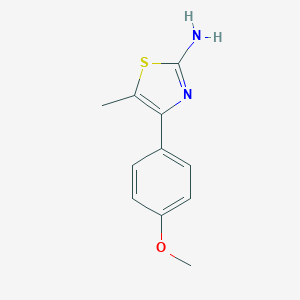
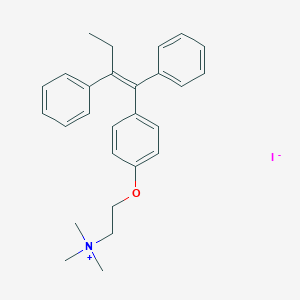
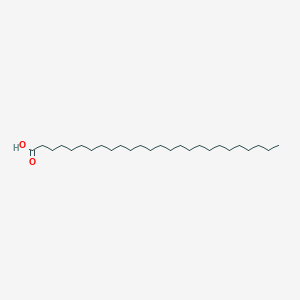
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
